
2-(1H-吲唑-3-基)-1H-异吲哚-1,3(2H)-二酮
描述
2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, also known as 2-indazolyl-1H-isoindole-1,3(2H)-dione, is an organic compound derived from indazole. It is a heterocyclic compound with a five-membered ring structure, containing both nitrogen and oxygen atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.
科学研究应用
吲唑衍生物的治疗应用
吲唑衍生物,包括 2-(1H-吲唑-3-基)-1H-异吲哚-1,3(2H)-二酮,因其广泛的生物活性而被广泛研究其治疗应用。这些化合物属于一类较大的含氮杂环化合物,具有重要的药理学意义。它们已显示出有希望的抗癌和抗炎活性,并已应用于涉及蛋白激酶和神经变性的疾病中。吲唑骨架的结构多功能性允许开发具有显着生物和治疗特性的新分子 (Denya、Malan 和 Joubert,2018).
催化合成和功能化
过渡金属催化的 C-H 活化/环化序列已成为构建功能化吲唑衍生物(包括 2-(1H-吲唑-3-基)-1H-异吲哚-1,3(2H)-二酮)的一种强大策略。该方法允许开发具有改进的药用应用、功能灵活性和结构复杂性的化合物。此类合成策略通过引入可以与生物靶标相互作用的不同官能团,从而增强了吲唑衍生物的药理学潜力 (Shiri、Roosta、Dehaen 和 Amani,2022).
抗癌特性
吲唑衍生物,包括 2-(1H-吲唑-3-基)-1H-异吲哚-1,3(2H)-二酮,已被确定为有希望的抗肿瘤剂。它们的生物活性被用于开发新的抗癌疗法,针对癌细胞内的各种途径和机制。这些化合物已被探索为特定激酶、酶和其他在癌症发病机制中至关重要的分子靶标的抑制剂,突出了它们在肿瘤学研究和治疗中的潜力 (Wan、He、Li 和 Tang,2019).
环境和工业应用
除了药用应用外,吲唑衍生物(包括 2-(1H-吲唑-3-基)-1H-异吲哚-1,3(2H)-二酮)在环境和工业背景中也得到应用。它们的稳定性和反应性使其适用于各种化学过程中,包括作为更复杂有机化合物的合成中间体。在绿色化学和可持续工艺中探索这些衍生物是一个持续的研究领域,有助于开发环保和高效的合成方法 (Hrimla、Bahsis、Laamari、Julve 和 Stiriba,2021).
未来方向
属性
IUPAC Name |
2-(1H-indazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTKNDOHSWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373130 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82575-23-3 | |
| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)


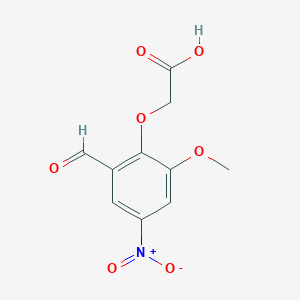
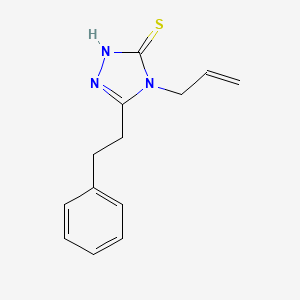
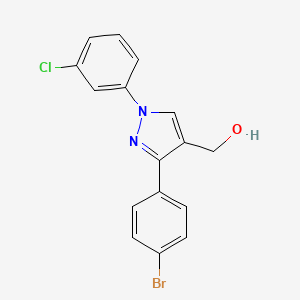
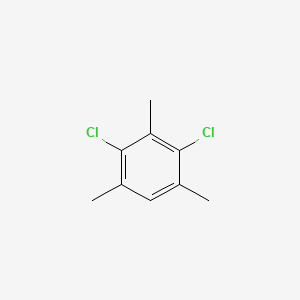
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
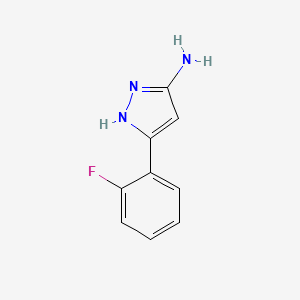


![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
